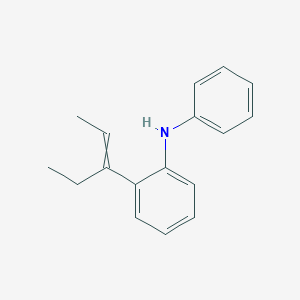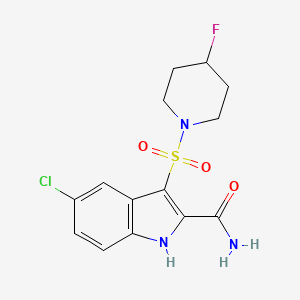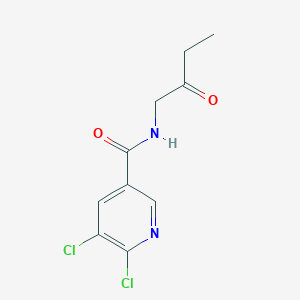
5,6-dichloro-N-(2-oxobutyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-N-(2-oxobutyl)nicotinamide is a chemical compound known for its unique structure and properties It is a derivative of nicotinamide, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(2-oxobutyl)nicotinamide typically involves the chlorination of nicotinamide derivatives. The process begins with the preparation of the nicotinamide core, followed by the introduction of chlorine atoms at the 5 and 6 positions. The oxobutyl group is then attached through a series of reactions involving acylation and condensation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these processes include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichloro-N-(2-oxobutyl)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nicotinamide derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various nicotinamide derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Aplicaciones Científicas De Investigación
5,6-Dichloro-N-(2-oxobutyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-N-(2-oxobutyl)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound also influences cellular pathways related to nicotinamide metabolism, which can lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: The parent compound, which is a form of vitamin B3.
5,6-Dichloronicotinamide: A similar compound without the oxobutyl group.
N-(2-oxobutyl)nicotinamide: A derivative without the chlorine atoms.
Uniqueness
5,6-Dichloro-N-(2-oxobutyl)nicotinamide is unique due to the presence of both chlorine atoms and the oxobutyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
919354-06-6 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
5,6-dichloro-N-(2-oxobutyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-7(15)5-14-10(16)6-3-8(11)9(12)13-4-6/h3-4H,2,5H2,1H3,(H,14,16) |
Clave InChI |
AXOJHQWZNHCRRO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CNC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
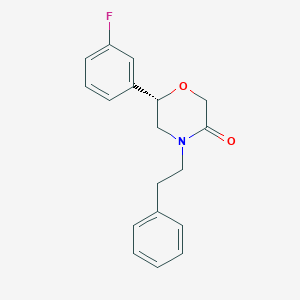
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
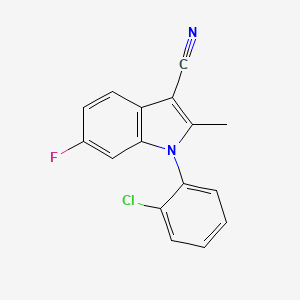
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
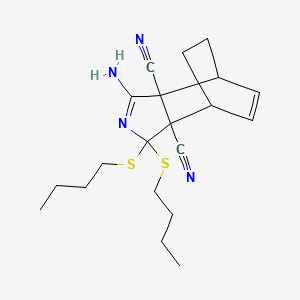
![Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B12626684.png)
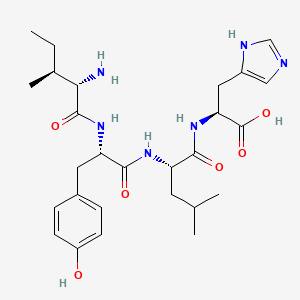
![4-Nitro-N-[(2S)-1-oxo-2-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626695.png)

